Cas no 84298-42-0 (Azepino(3,4-b)indole-10(1H)-propanamine, 2,3,4,5-tetrahydro-N,N-dimethyl-2-(3,4,5-trimethoxybenzoyl)-)

84298-42-0 structure
Nome del prodotto:Azepino(3,4-b)indole-10(1H)-propanamine, 2,3,4,5-tetrahydro-N,N-dimethyl-2-(3,4,5-trimethoxybenzoyl)-
Azepino(3,4-b)indole-10(1H)-propanamine, 2,3,4,5-tetrahydro-N,N-dimethyl-2-(3,4,5-trimethoxybenzoyl)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Azepino(3,4-b)indole-10(1H)-propanamine, 2,3,4,5-tetrahydro-N,N-dimethyl-2-(3,4,5-trimethoxybenzoyl)-
- [10-[3-(dimethylamino)propyl]-1,3,4,5-tetrahydroazepino[3,4-b]indol-2-yl]-(3,4,5-trimethoxyphenyl)methanone
- 84298-42-0
- Azepino(3,4-b)indole-10(1H)-propanamine,2,3,4,5-tetrahydro-N,N-dimethyl-2-(3,4,5-trimethoxybenzoyl)-
- BRN 5672140
- {10-[3-(Dimethylamino)propyl]-3,4,5,10-tetrahydroazepino[3,4-b]indol-2(1H)-yl}(3,4,5-trimethoxyphenyl)methanone
- DTXSID901004606
-
- Inchi: InChI=1S/C27H35N3O4/c1-28(2)13-9-15-30-22-12-7-6-10-20(22)21-11-8-14-29(18-23(21)30)27(31)19-16-24(32-3)26(34-5)25(17-19)33-4/h6-7,10,12,16-17H,8-9,11,13-15,18H2,1-5H3
- Chiave InChI: FSCLEPOFVGESAA-UHFFFAOYSA-N
- Sorrisi: CN(C)CCCN1C2=C(CCCN(C2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC)C4=CC=CC=C41
Proprietà calcolate
- Massa esatta: 465.263
- Massa monoisotopica: 465.263
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 34
- Conta legami ruotabili: 8
- Complessità: 648
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 56.2Ų
- XLogP3: 3.6
Proprietà sperimentali
- Densità: 1.17
- Punto di ebollizione: 658.6°C at 760 mmHg
- Punto di infiammabilità: 352.1°C
- Indice di rifrazione: 1.582
Azepino(3,4-b)indole-10(1H)-propanamine, 2,3,4,5-tetrahydro-N,N-dimethyl-2-(3,4,5-trimethoxybenzoyl)- Letteratura correlata
-
Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
-
Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
-
Esther Quintanilla,Fabio di Lena,Peter Chen Chem. Commun., 2006, 4309-4311
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
Xueyan Wu,Jixi Guo,Yangjian Quan,Wei Jia,Dianzeng Jia,Yi Chen,Zuowei Xie J. Mater. Chem. C, 2018,6, 4140-4149
84298-42-0 (Azepino(3,4-b)indole-10(1H)-propanamine, 2,3,4,5-tetrahydro-N,N-dimethyl-2-(3,4,5-trimethoxybenzoyl)-) Prodotti correlati
- 2100306-70-3(Aminooxy-PEG1-azide)
- 1804896-60-3(Ethyl 6-bromo-2-chloro-3-cyanophenylacetate)
- 213542-01-9(5-Chloro-3-nitro-1H-indole)
- 2228536-25-0(tert-butyl N-5-(1-ethynylcyclopropyl)pyrimidin-2-ylcarbamate)
- 503551-90-4(1-oxaspiro[5.5]undecan-4-yl methanesulfonate)
- 1396814-97-3(3-(2H-1,3-benzodioxol-5-yl)-1-4-(4-methyl-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)phenylurea)
- 34680-83-6(5-tert-butyloxepan-2-one)
- 1351619-34-5(2-(4-{4-(thiophen-2-yl)-1,3-thiazol-2-ylmethyl}piperazin-1-yl)acetamide; oxalic acid)
- 380550-86-7(1-(3-{5-chloro-4-(4-methylbenzenesulfonyl)-1,3-thiazol-2-ylamino}propyl)pyrrolidin-2-one)
- 2411224-34-3(4-(Cyanomethyl)phenyl fluoranesulfonate)
Fornitori consigliati
Synrise Material Co. Ltd.
Membro d'oro
CN Fornitore
Grosso

Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

上海贤鼎生物科技有限公司
Membro d'oro
CN Fornitore
Grosso

Minglong (Xianning) Medicine Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
